molecular formula C15H22N2O3 B6783573 N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-yloxypyridine-3-carboxamide

N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-yloxypyridine-3-carboxamide

Cat. No.: B6783573
M. Wt: 278.35 g/mol
InChI Key: ZWNPRZISQOJWJT-GFCCVEGCSA-N
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Description

N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-yloxypyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, an oxolane ring, and a propan-2-yloxy group. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-yloxypyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine, such as N-methylamine, under dehydrating conditions.

    Attachment of the Oxolane Ring: The oxolane ring can be attached through a nucleophilic substitution reaction, where the oxolane derivative reacts with a suitable leaving group on the pyridine ring.

    Addition of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via an etherification reaction, where the pyridine derivative reacts with isopropanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxolane ring may yield lactones, while reduction of the carboxamide group could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-yloxypyridine-3-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, makes it a promising candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals. Its unique properties may also make it suitable for use in materials science or catalysis.

Mechanism of Action

The mechanism of action of N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-yloxypyridine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Modulation: It could modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-yloxypyridine-3-carboxamide: shares structural similarities with other pyridine derivatives, such as nicotinamide and isonicotinamide.

    Oxolane-containing compounds: Similar compounds include oxolane derivatives used in pharmaceuticals, such as oxolamine.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-yloxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11(2)20-14-13(7-4-8-16-14)15(18)17(3)10-12-6-5-9-19-12/h4,7-8,11-12H,5-6,9-10H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNPRZISQOJWJT-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)C(=O)N(C)CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC=N1)C(=O)N(C)C[C@H]2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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